

An In-Depth Technical Guide to the Anionic Properties of Acid Green 50

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Compound of Interest

Compound Name: Acid green 50

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **Acid Green 50**, also known as Green S or Lissamine Green B, is a synthetic triarylmethane dye widely utilized in various scientific and industrial applications. Its classification as an "acid" dye stems from its inherent anionic properties, which are fundamental to its mechanism of action and utility. This technical guide provides a detailed examination of the structural basis for **Acid Green 50**'s anionic character, its interactions with biomolecules, and the experimental methodologies used to characterize these properties. For researchers and professionals in drug development, understanding these principles is crucial, as the dye's protein-binding capabilities serve as a valuable model for studying drug-protein interactions and for applications in cellular and tissue diagnostics.

Chemical and Physicochemical Properties

Acid Green 50 is a water-soluble, blue-green dye.^{[1][2]} Its anionic nature makes it highly effective for dyeing protein-based materials like wool and silk and for use as a biological stain.^{[1][2]} The fundamental physicochemical properties of **Acid Green 50** are summarized in Table 1.

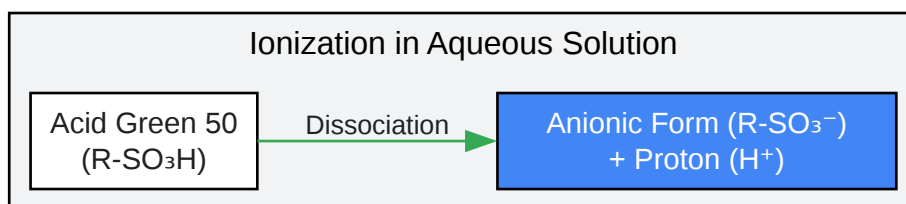
Property	Value	Reference
IUPAC Name	sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate	[3][4]
Synonyms	Green S, Lissamine Green B, Wool Green S, C.I. 44090, Food Green S	[3][5]
CAS Number	3087-16-9	[1][5]
Molecular Formula	C ₂₇ H ₂₅ N ₂ NaO ₇ S ₂	[1][3][5]
Molecular Weight	576.62 g/mol	[1][3][5]
Structure Class	Triarylmethane	[1]
Appearance	Blue-green powder or granules	[1][3]
Water Solubility	492.554 g/L at 28°C	[6]

The Structural Basis of Anionic Properties

The anionic character of **Acid Green 50** is a direct result of its molecular structure. The molecule contains two sulfonic acid functional groups attached to its naphthalene ring system.

[3][4][7]

In an aqueous solution, these sulfonic acid groups, being strongly acidic, readily deprotonate to form negatively charged sulfonate ions (-SO_3^-). This ionization imparts a significant net negative charge to the dye molecule across a wide pH range, defining its anionic nature.[8] While the molecule also contains a positively charged quaternary ammonium group, the two sulfonate groups give the molecule an overall net negative charge under typical physiological and experimental conditions.



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Caption: Ionization of **Acid Green 50**'s sulfonic acid groups in water.

Quantitative Anionic Characteristics

A key parameter for quantifying the acidity of a functional group is its acid dissociation constant (pKa). For sulfonic acids, the pKa values are typically very low (often less than 0).[9][10] This indicates that they are strong acids that will be more than 99.9% dissociated in solutions with a pH above 3. While specific experimental pKa values for the individual sulfonic acid groups on **Acid Green 50** are not readily available in the cited literature, their chemical nature ensures the dye exists predominantly in its anionic sulfonate form in most biological and laboratory settings (pH 1-14).

Parameter	Value / Description	Rationale / Reference
Primary Ionizable Groups	2x Sulfonic Acid (-SO ₃ H)	Derived from chemical structure.[3][4]
Charge at Neutral pH (7.0)	Net negative	The two strongly acidic sulfonate groups are deprotonated (-SO ₃ ⁻), outweighing the single positively charged nitrogen center.[8]
Predicted pKa (Sulfonic Groups)	< 0	Sulfonic acids are strong acids and are fully deprotonated in typical aqueous solutions.[9][10]

Interactions with Biomolecules

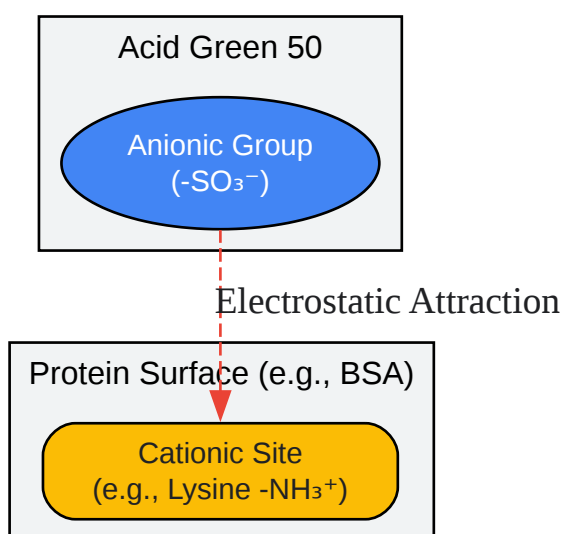
The primary mechanism governing the interaction of **Acid Green 50** with biomolecules is electrostatic attraction. The negatively charged sulfonate groups on the dye are attracted to positively charged functional groups on the surface of macromolecules, particularly proteins.[8]
[11]

Key targets on proteins include the side chains of basic amino acids, which are protonated and thus positively charged at physiological pH:

- Lysine: The terminal ϵ -amino group ($-\text{NH}_3^+$).
- Arginine: The guanidinium group.
- Histidine: The imidazole ring, which can be protonated depending on the local microenvironment.

This charge-based interaction is fundamental to its application as a non-specific protein stain in various analytical and diagnostic procedures.[12]

Mechanism of Dye-Protein Interaction



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Caption: Electrostatic attraction between **Acid Green 50** and a protein.

Experimental Protocol: Characterizing Dye-Protein Binding via UV-Vis Spectrophotometry

To quantify the interaction between **Acid Green 50** and a target protein, UV-Visible spectrophotometry is a common and effective method. The binding event often leads to a change in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λ_{max}) or a change in molar absorptivity. The following protocol outlines a general procedure.

Objective: To determine the binding affinity of **Acid Green 50** to a model protein, such as Bovine Serum Albumin (BSA).

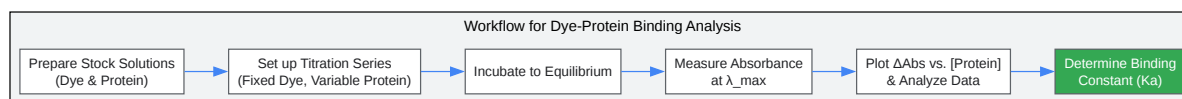
Materials:

- **Acid Green 50** (high purity)
- Bovine Serum Albumin (BSA)
- Phosphate-buffered saline (PBS), pH 7.4
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Precision micropipettes

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mM stock solution of **Acid Green 50** in PBS buffer.
 - Prepare a 100 μM stock solution of BSA in PBS buffer.
- Determination of λ_{max} :
 - Dilute the **Acid Green 50** stock solution to approximately 10 μM .

- Scan the absorbance from 400 nm to 800 nm to determine the precise λ_{max} of the free dye.
- Titration Experiment:
 - Set up a series of microcentrifuge tubes or a 96-well plate.
 - In each tube, add a fixed concentration of **Acid Green 50** (e.g., 10 μM final concentration).
 - Add increasing concentrations of the BSA stock solution to each tube (e.g., 0, 2, 4, 6, 8, 10... μM final concentrations).
 - Adjust the final volume to be constant in all tubes using PBS buffer.
 - Incubate the mixtures for 30 minutes at room temperature to allow binding to reach equilibrium.
- Spectrophotometric Measurement:
 - Measure the absorbance of each sample at the predetermined λ_{max} of the free dye.
- Data Analysis:
 - Plot the change in absorbance (ΔA) as a function of the BSA concentration.
 - Analyze the data using a suitable binding model (e.g., Scatchard plot or non-linear regression) to calculate the binding constant (K_a) and the number of binding sites (n).



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Caption: Experimental workflow for protein binding analysis.

Applications in Research and Drug Development

The anionic properties of **Acid Green 50** are central to its use in specialized research fields.

- **Ophthalmology and Cell Viability:** **Acid Green 50** is used as a vital stain to assess the health of the ocular surface.[2] It selectively stains membrane-damaged or dead epithelial cells, as the compromised membranes allow the dye to enter and bind to intracellular proteins.[2]
- **Protein Staining and Quantification:** In laboratory settings, it serves as a general protein stain for molecular analysis.[2][5][12] Its ability to bind stoichiometrically to proteins under specific conditions can be leveraged for protein quantification assays.
- **Model for Drug-Protein Interactions:** For drug development professionals, the interaction between **Acid Green 50** and proteins like albumin serves as a useful and visually traceable model system. Studying how factors like pH, ionic strength, and competitive ligands affect the dye's binding can provide insights into the more complex binding behavior of anionic drug candidates with plasma proteins, which is a critical factor in determining a drug's pharmacokinetics and bioavailability.[11]

Conclusion

Acid Green 50 is a classic anionic dye whose utility is fundamentally linked to its molecular structure. The presence of two strongly acidic sulfonate groups ensures a persistent negative charge in aqueous environments. This anionic character dictates its primary interaction mechanism—electrostatic attraction—with cationic sites on proteins and other macromolecules. This principle is not only the basis for its traditional use in dyeing and histology but also makes it a valuable tool for modern researchers and drug developers studying cellular health and the critical dynamics of molecule-protein interactions.

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